molecular formula C24H21N3O4S2 B2962578 N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-87-7

N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2962578
CAS No.: 1291862-87-7
M. Wt: 479.57
InChI Key: KCGRORPRFBSOHV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H21N3O4S2 and its molecular weight is 479.57. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Conformation

The research on compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide often focuses on their crystal structures to understand their molecular conformations and potential biological activities. For instance, studies on similar compounds have revealed details about their folded conformation, which impacts their interaction with biological targets. The pyrimidine ring's inclination relative to the benzene ring is a characteristic structural feature that could influence the compound's pharmacological profile (Subasri et al., 2017).

Anticancer and Antimicrobial Potential

Compounds with structures analogous to this compound have been explored for their anticancer and antimicrobial activities. For example, thieno[3,2-d]pyrimidine derivatives have shown potent activity against various cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, indicating the therapeutic potential of these molecules (Hafez & El-Gazzar, 2017). Additionally, antimicrobial studies on related compounds have highlighted their efficacy against bacterial strains such as S. aureus, B. subtilis, and B. cereus, suggesting potential applications in combating infectious diseases (Attia et al., 2014).

Enzyme Inhibition for Therapeutic Applications

The design and synthesis of thieno[2,3-d]pyrimidine derivatives, including those structurally similar to this compound, focus on their potential as enzyme inhibitors. These compounds have been evaluated as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis pathways, highlighting their promise as antitumor agents (Gangjee et al., 2008). This approach aims at developing novel therapeutics for cancer treatment by targeting the enzymes crucial for DNA synthesis and repair in rapidly dividing cancer cells.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-14-3-4-15(2)18(9-14)27-23(29)22-17(7-8-32-22)26-24(27)33-12-21(28)25-11-16-5-6-19-20(10-16)31-13-30-19/h3-10H,11-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGRORPRFBSOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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